Cas no 676372-30-8 (1-benzyl-1H-imidazole-4-carboxylic acid)
1-benzyl-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(phenylmethyl)-1H-Imidazole-4-carboxylic acid
- 1-benzylimidazole-4-carboxylic acid
- 1-benzyl-1H-imidazole-4-carboxylic acid
- BS-3636
- DTXSID40431051
- 676372-30-8
- SCHEMBL3688462
- MFCD07376016
- Z1508954212
- AKOS022538341
- EN300-1228195
- F1907-1354
- BCB37230
- 1-Benzyl-1H-imidazole-4-carboxylicacid
- 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)-
- G70556
- DB-201612
-
- MDL: MFCD07376016
- Inchi: 1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)
- InChI Key: KFKAUFNAOVFMPB-UHFFFAOYSA-N
- SMILES: OC(C1=CN(C=N1)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 202.074227566g/mol
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.1Ų
1-benzyl-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B150816-100mg |
1-Benzylimidazole-4-carboxylic acid |
676372-30-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B150816-500mg |
1-Benzylimidazole-4-carboxylic acid |
676372-30-8 | 500mg |
$ 320.00 | 2022-06-07 | ||
| TRC | B150816-1g |
1-Benzylimidazole-4-carboxylic acid |
676372-30-8 | 1g |
$ 500.00 | 2022-06-07 | ||
| Chemenu | CM314942-5g |
1-Benzyl-1H-imidazole-4-carboxylic acid |
676372-30-8 | 95% | 5g |
$622 | 2021-08-18 | |
| Chemenu | CM314942-10g |
1-Benzyl-1H-imidazole-4-carboxylic acid |
676372-30-8 | 95% | 10g |
$888 | 2021-08-18 | |
| Chemenu | CM314942-1g |
1-Benzyl-1H-imidazole-4-carboxylic acid |
676372-30-8 | 95% | 1g |
$181 | 2023-01-19 | |
| Chemenu | CM314942-5g |
1-Benzyl-1H-imidazole-4-carboxylic acid |
676372-30-8 | 95% | 5g |
$539 | 2023-01-19 | |
| Key Organics Ltd | BS-3636-1MG |
1-benzyl-1H-imidazole-4-carboxylic acid |
676372-30-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | BS-3636-5MG |
1-benzyl-1H-imidazole-4-carboxylic acid |
676372-30-8 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | BS-3636-10MG |
1-benzyl-1H-imidazole-4-carboxylic acid |
676372-30-8 | >90% | 10mg |
£63.00 | 2025-02-09 |
1-benzyl-1H-imidazole-4-carboxylic acid Suppliers
1-benzyl-1H-imidazole-4-carboxylic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-benzyl-1H-imidazole-4-carboxylic acid
Recent Advances in the Study of 1-Benzyl-1H-imidazole-4-carboxylic Acid (CAS: 676372-30-8) in Chemical Biology and Pharmaceutical Research
The compound 1-benzyl-1H-imidazole-4-carboxylic acid (CAS: 676372-30-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in medicinal chemistry and its potential biological activities. This research brief synthesizes the latest findings regarding this important heterocyclic compound, focusing on its synthetic applications, pharmacological potential, and recent methodological advances in its utilization.
Recent studies have highlighted the role of 1-benzyl-1H-imidazole-4-carboxylic acid as a key intermediate in the synthesis of various biologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel kinase inhibitors, where the carboxylic acid moiety served as an anchor point for structure-activity relationship optimization. The benzyl substitution at the N1 position was found to significantly influence the compound's binding affinity to target proteins, suggesting its importance in drug design strategies.
From a synthetic chemistry perspective, researchers have developed more efficient protocols for producing 1-benzyl-1H-imidazole-4-carboxylic acid with improved yields and purity. A recent study published in Organic Process Research & Development (2024) described a continuous flow chemistry approach that reduced reaction times from hours to minutes while maintaining excellent regioselectivity. This advancement addresses previous challenges in large-scale production of this valuable intermediate.
In terms of biological activity, preliminary investigations have revealed promising antimicrobial properties of derivatives containing the 1-benzyl-1H-imidazole-4-carboxylic acid scaffold. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported that certain analogs exhibited potent activity against drug-resistant bacterial strains, with MIC values in the low micromolar range. The mechanism of action appears to involve inhibition of bacterial efflux pumps, though further studies are needed to fully elucidate this activity.
The compound has also found applications in materials science, particularly in the development of metal-organic frameworks (MOFs). A 2024 study in ACS Applied Materials & Interfaces demonstrated that 1-benzyl-1H-imidazole-4-carboxylic acid could serve as an effective linker molecule in constructing luminescent MOFs with potential applications in sensing and drug delivery systems. The unique coordination properties of both the imidazole nitrogen and carboxylic acid oxygen atoms contribute to these material properties.
Looking forward, researchers anticipate expanding the applications of 1-benzyl-1H-imidazole-4-carboxylic acid in targeted drug delivery systems. Recent computational studies have predicted favorable interactions between this scaffold and various biological targets, including G-protein coupled receptors and ion channels. These findings, combined with ongoing synthetic methodology developments, position this compound as an increasingly important tool in pharmaceutical discovery and development pipelines.
In conclusion, 1-benzyl-1H-imidazole-4-carboxylic acid (CAS: 676372-30-8) continues to demonstrate significant value across multiple research domains. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, makes it a compound of considerable interest in contemporary chemical biology and medicinal chemistry research. Future studies will likely explore its potential in additional therapeutic areas and advanced material applications.
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